![molecular formula C8H5BrF4 B1302113 5-Fluoro-2-(trifluoromethyl)benzyl bromide CAS No. 239135-48-9](/img/structure/B1302113.png)
5-Fluoro-2-(trifluoromethyl)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 239135-48-9 . It has a molecular weight of 257.03 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(trifluoromethyl)benzyl bromide consists of a benzyl group attached to a bromine atom and a fluorine atom, as well as a trifluoromethyl group .Physical And Chemical Properties Analysis
5-Fluoro-2-(trifluoromethyl)benzyl bromide is a liquid at ambient temperature .Scientific Research Applications
Synthesis of Trifluoromethyl-Containing Pharmaceuticals
The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs . 5-Fluoro-2-(trifluoromethyl)benzyl bromide is used in the synthesis of such compounds, contributing to the development of new medications with improved efficacy and safety profiles.
Development of Agrochemicals
In the agrochemical industry, the introduction of fluorine atoms can alter the lipophilicity and bioavailability of compounds . This chemical serves as a precursor in creating pesticides and herbicides that are more effective at lower doses, reducing environmental impact.
Fluorinated Building Blocks for Organic Synthesis
This compound acts as a building block in organic synthesis, particularly in the construction of complex molecules that require a trifluoromethyl group . It is a valuable reagent for researchers exploring new synthetic routes in organic chemistry.
Safety and Hazards
5-Fluoro-2-(trifluoromethyl)benzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
It is known that benzyl bromides can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Mode of Action
5-Fluoro-2-(trifluoromethyl)benzyl bromide, like other benzyl bromides, can participate in reactions at the benzylic position. These reactions include free radical bromination, where a hydrogen atom at the benzylic position is replaced by a bromine atom . Nucleophilic substitution reactions can also occur, where a nucleophile attacks the carbon atom at the benzylic position, leading to the displacement of the bromine atom .
Result of Action
It’s known that the compound is corrosive and can cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethyl)benzyl bromide. For instance, the compound is known to be a lachrymator, a substance that stimulates the flow of tears, which could potentially affect its action in an environment where the eyes are exposed . Additionally, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemical species .
properties
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWBTRGSDOAIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372158 |
Source
|
Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)benzyl bromide | |
CAS RN |
239135-48-9 |
Source
|
Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 239135-48-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.